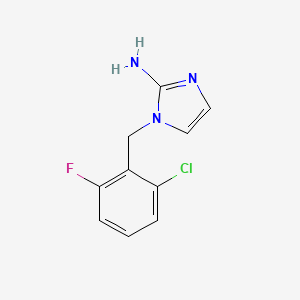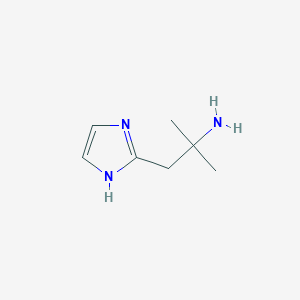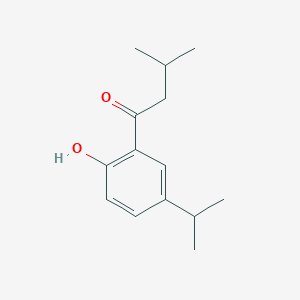
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H6F4N2·2HCl. It is a derivative of benzene, characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride typically involves multiple steps. One common method includes the nitration of 4-fluoro-5-(trifluoromethyl)benzene, followed by reduction to obtain the diamine. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of fluorinated aromatic compounds.
Applications De Recherche Scientifique
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzene-1,2-diamine
- 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Uniqueness
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and reactivity. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H8Cl2F4N2 |
|---|---|
Poids moléculaire |
267.05 g/mol |
Nom IUPAC |
4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H6F4N2.2ClH/c8-4-2-6(13)5(12)1-3(4)7(9,10)11;;/h1-2H,12-13H2;2*1H |
Clé InChI |
NPTLYSXSWWLKMM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)N)F)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




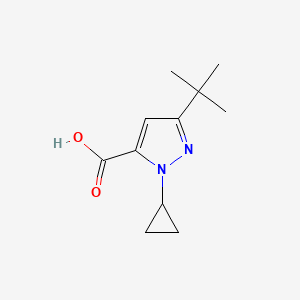
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)
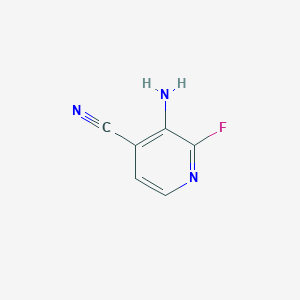
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
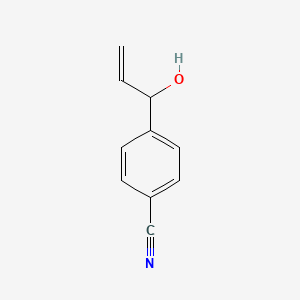
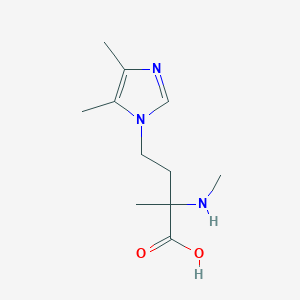
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
